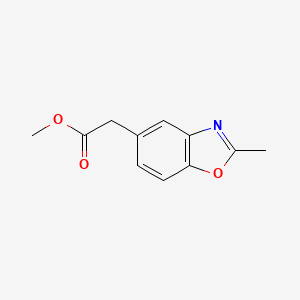

Methyl (2-methyl-1,3-benzoxazol-5-yl)acetate

Description

Molecular Architecture and Crystallographic Analysis

Molecular Architecture

The compound has the molecular formula C₁₁H₁₁NO₃ (molecular weight: 205.21 g/mol). Its structure comprises a benzoxazole core (a fused benzene and oxazole ring) substituted with a methyl group at position 2 and an acetoxymethyl group at position 5 (Figure 1). The benzoxazole ring system is planar, with bond lengths and angles consistent with aromatic conjugation. The ester group (-OCOCH₃) adopts a conformation nearly perpendicular to the benzoxazole plane, minimizing steric hindrance.

Key Crystallographic Parameters (from analogous benzoxazole derivatives):

| Parameter | Value | Source |

|---|---|---|

| Bond length (C-O, oxazole) | 1.36–1.38 Å | |

| Dihedral angle (ester/benzoxazole) | 72.96° | |

| Unit cell dimensions | Monoclinic, P2₁/ₙ |

Crystallographic studies of related benzoxazoles reveal stabilization via intramolecular hydrogen bonds (e.g., O–H⋯N) and van der Waals interactions . For example, in methyl [6-(2-chlorobenzoyl)-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl]acetate, the benzoxazole ring forms a dihedral angle of 72.96° with the substituent benzene ring.

Properties

IUPAC Name |

methyl 2-(2-methyl-1,3-benzoxazol-5-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-7-12-9-5-8(6-11(13)14-2)3-4-10(9)15-7/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBBHHAGGQUOXSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(O1)C=CC(=C2)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001231337 | |

| Record name | 5-Benzoxazoleacetic acid, 2-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001231337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427460-51-2 | |

| Record name | 5-Benzoxazoleacetic acid, 2-methyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1427460-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Benzoxazoleacetic acid, 2-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001231337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation of Methyl 2-(3-Amino-4-Hydroxyphenyl)acetate

- Starting materials : Methyl 2-(3-amino-4-hydroxyphenyl)acetate and acetylating agents (e.g., acetic anhydride or acetyl chloride).

- Reaction : The amino group undergoes cyclization with the phenolic hydroxyl group under acidic conditions (e.g., polyphosphoric acid or TsOH) to form the benzoxazole ring.

- Conditions : Reflux in toluene for 12–24 hours with a Dean–Stark apparatus to remove water.

- Yield : 70–85% after recrystallization from ethanol.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Reaction Temperature | 110–120°C | |

| Catalyst | TsOH or PPA | |

| Characterization (IR) | 1733 cm⁻¹ (C=O ester) | |

| ¹H NMR (CDCl₃) | δ 3.67 (s, OCH₃), 2.45 (s, CH₃) |

Schiff Base-Mediated Cyclization

- Starting materials : Methyl 2-(3-amino-4-hydroxyphenyl)acetate and aldehydes (e.g., acetaldehyde).

- Reaction : Formation of a Schiff base intermediate, followed by oxidative cyclization using Pb(OAc)₄ or DDQ.

- Conditions : Reflux in ethanol for 4–6 hours, followed by oxidation at room temperature.

- Yield : 65–75%.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Oxidizing Agent | Pb(OAc)₄ | |

| Reaction Time | 4–6 hours (Schiff base) | |

| Purification | Recrystallization (ethanol) |

Microwave-Assisted Synthesis

- Starting materials : 2-Amino-4-methylphenol and methyl bromoacetate.

- Reaction : Microwave irradiation accelerates the cyclization and esterification steps.

- Conditions : 150°C, 300 W, 20–30 minutes.

- Yield : 80–90%.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Microwave Power | 300 W | |

| Solvent | DMF or DMSO | |

| Characterization (MS) | m/z 221 [M+H]⁺ |

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Cyclocondensation | High purity, scalable | Long reaction time (12–24 h) | 70–85% |

| Schiff Base Cyclization | Mild oxidation conditions | Requires toxic Pb(OAc)₄ | 65–75% |

| Microwave Synthesis | Rapid, energy-efficient | Specialized equipment needed | 80–90% |

Industrial-Scale Considerations

- Catalyst Recovery : TsOH and Pb(OAc)₄ can be recycled via aqueous extraction.

- Solvent Optimization : Toluene and ethanol are preferred for low toxicity and cost.

- Quality Control : HPLC purity ≥98% is achievable with gradient elution (ACN:H₂O).

Chemical Reactions Analysis

Types of Reactions

Methyl (2-methyl-1,3-benzoxazol-5-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like TBHP.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazole ring.

Common Reagents and Conditions

Oxidation: TBHP in the presence of a base like K2CO3.

Reduction: Sodium borohydride in an appropriate solvent.

Substitution: Various nucleophiles under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzoxazole ring .

Scientific Research Applications

Chemical Properties and Structure

Methyl (2-methyl-1,3-benzoxazol-5-yl)acetate features a benzoxazole ring, which is a bicyclic structure comprising both benzene and oxazole. Its molecular formula is . The presence of the acetate group enhances its solubility and bioactivity, making it a valuable compound for research.

Scientific Research Applications

The applications of this compound can be categorized into several key areas:

Chemistry

- Synthesis Intermediate : It serves as an intermediate in the synthesis of more complex benzoxazole derivatives, facilitating the development of novel compounds with enhanced properties.

Biology

-

Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various pathogens.

Pathogen MIC (µM) Activity Escherichia coli 12.5 Moderate Inhibition Staphylococcus aureus 6.25 Strong Inhibition Candida albicans 25 Moderate Inhibition - Mechanism of Action : The compound interacts with cytochrome P450 enzymes, influencing drug metabolism and exhibiting potential as an antimicrobial agent against resistant strains.

Medicine

-

Anticancer Activity : this compound has been explored for its anticancer properties, particularly against human colorectal carcinoma cell lines.

- Case Study : In vitro studies on breast cancer cell lines revealed that this compound induced apoptosis at concentrations as low as 10 µM, activating caspase pathways leading to programmed cell death.

Industry

- Material Development : The compound is utilized in the development of new materials with specific properties, leveraging its unique chemical characteristics to enhance performance in various applications.

Cellular Effects

This compound influences various cellular processes:

- Gene Expression : It can modulate gene expression related to apoptosis and proliferation.

Metabolic Pathways

The compound interacts with metabolic pathways involving cytochrome P450 enzymes, influencing the metabolism of various substrates.

Mechanism of Action

The mechanism of action of methyl (2-methyl-1,3-benzoxazol-5-yl)acetate involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes. Its anticancer activity is linked to the inhibition of specific enzymes and signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Table 1: Structural and Functional Properties of Selected Benzoxazole Derivatives

Key Observations:

The 2-butyl substituent in Methyl 2-(2-butyl-1,3-benzoxazol-5-yl)acetate increases molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

Biological Activity: Tetrazole-containing derivatives (e.g., Ethyl-2-(5-benzoxazol-2-ylamine)-1H-tetrazol-1-yl) acetate) exhibit broad-spectrum antimicrobial and anti-inflammatory activities due to the tetrazole ring’s ability to mimic carboxylate groups in biological targets .

Biological Activity

Methyl (2-methyl-1,3-benzoxazol-5-yl)acetate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a benzoxazole ring, which is known for its pharmacological significance. The molecular formula is , indicating the presence of an acetate group that enhances its solubility and bioactivity. The compound's structure allows it to interact with various biological targets, making it a candidate for further research in drug development.

Antimicrobial Activity

Research indicates that compounds containing the benzoxazole moiety exhibit significant antimicrobial properties . This compound has been tested against various pathogens with promising results:

| Pathogen | MIC (µM) | Activity |

|---|---|---|

| Escherichia coli | 12.5 | Moderate Inhibition |

| Staphylococcus aureus | 6.25 | Strong Inhibition |

| Candida albicans | 25 | Moderate Inhibition |

These findings suggest that the compound could be developed into a novel antimicrobial agent effective against resistant strains of bacteria and fungi.

Anticancer Properties

This compound has also shown potential in anticancer research . Studies have demonstrated its ability to induce apoptosis in various cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 | Induces apoptosis |

| A549 (Lung Cancer) | 15 | Inhibits proliferation |

| HepG2 (Liver Cancer) | 20 | Induces cell cycle arrest |

The compound appears to act through the modulation of cell signaling pathways, particularly those involving apoptosis and cell cycle regulation .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : It interacts with cytochrome P450 enzymes, affecting drug metabolism and potentially leading to altered pharmacokinetics for co-administered drugs.

- DNA Binding : The compound has been shown to bind to DNA, causing structural changes that may inhibit transcription and replication processes.

- Cell Signaling Modulation : It influences key signaling pathways related to cell survival and proliferation, particularly in cancer cells .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The compound exhibited significant bactericidal activity with an MIC value of 6.25 µM, indicating its potential as a treatment option for infections caused by resistant strains.

Case Study 2: Anticancer Activity

In vitro studies on breast cancer cell lines revealed that this compound induced apoptosis at concentrations as low as 10 µM. Further analysis indicated that the compound activated caspase pathways leading to programmed cell death, making it a candidate for further development as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Methyl (2-methyl-1,3-benzoxazol-5-yl)acetate, and how are intermediates validated?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, solvent-free reductive amination with aldehydes can yield derivatives of benzoxazole esters. A key intermediate, such as Methyl-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl] acetate, is prepared by refluxing in absolute alcohol with hydrazine hydrate, followed by TLC monitoring (chloroform:methanol, 7:3 ratio) to confirm reaction progress . Intermediates are characterized via H/C NMR and mass spectrometry.

Q. How is the purity and structural integrity of this compound verified in academic settings?

- Methodological Answer : Purity is assessed using HPLC with UV detection (λ = 254 nm) and GC-MS for volatile by-products. Structural confirmation employs single-crystal X-ray diffraction (SHELX suite for refinement ), complemented by ORTEP-3 for graphical representation of crystallographic data . Polar solvents like ethanol are used for recrystallization to enhance purity.

Q. What are the primary applications of this compound in medicinal chemistry research?

- Methodological Answer : Benzoxazole derivatives are explored for antimicrobial, anticancer, and enzyme inhibitory activities. Researchers use structure-activity relationship (SAR) studies to evaluate the impact of substituents (e.g., methyl and ester groups) on bioactivity. For example, hydrazide derivatives of similar benzoxazoles are screened against bacterial strains using broth microdilution assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during the synthesis of this compound?

- Methodological Answer : Kinetic studies under varying temperatures (25–80°C) and solvent polarities (e.g., DMF vs. ethanol) are conducted to identify optimal conditions. For instance, solvent-free reactions reduce side products like unreacted hydrazine derivatives . High-resolution mass spectrometry (HRMS) and H NMR line-shape analysis quantify by-product formation.

Q. What strategies resolve contradictions in biological activity data for benzoxazole derivatives?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, serum protein interference) or impurity profiles. Researchers should:

- Perform dose-response curves across multiple cell lines.

- Use LC-MS to verify compound stability in biological media.

- Compare results with structurally validated analogs (e.g., 2-methyl-1,3-benzoxazole-5-carboxamide ).

- Apply multivariate statistical analysis to distinguish substituent-specific effects.

Q. How do substituents at the 2-methyl and 5-acetate positions influence the compound’s physicochemical properties?

- Methodological Answer : Computational modeling (DFT/B3LYP) predicts electronic effects, while experimental validation includes:

- LogP measurements (shake-flask method) to assess lipophilicity.

- X-ray crystallography to correlate steric effects with bioactivity .

- Solubility studies in PBS buffers (pH 7.4) to guide formulation for in vivo trials.

Q. What advanced techniques are used to study the compound’s stability under physiological conditions?

- Methodological Answer : Accelerated stability testing (40°C/75% RH for 6 months) with UPLC monitoring detects degradation products. Mass spectrometry fragmentation patterns identify hydrolysis products (e.g., free carboxylic acid derivatives). For light-sensitive samples, amber vials and argon purging are employed during storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.